

A Technical Guide to the Spectral Analysis of Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Indole-2-carboxylic acid*

Cat. No.: *B555154*

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for **indole-2-carboxylic acid** ($C_9H_7NO_2$), a key intermediate in the synthesis of various pharmaceutically active agents. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The structural confirmation of **indole-2-carboxylic acid** relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR spectroscopy, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H NMR Spectral Data of **Indole-2-carboxylic Acid**[1]

Chemical Shift (δ) ppm	Assignment
13.0	-COOH
11.8	N-H
7.67	H-4 or H-7
7.48	H-4 or H-7
7.26	H-5 or H-6
7.14	H-3
7.08	H-5 or H-6

Solvent: DMSO-d₆, Frequency: 399.65 MHz

Table 2: ¹³C NMR Spectral Data of **Indole-2-carboxylic Acid**

Chemical Shift (δ) ppm	Assignment
163.9	C=O
137.5	C-7a
129.9	C-2
127.5	C-3a
124.2	C-5
121.9	C-6
120.3	C-4
112.3	C-7
105.8	C-3

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The solid-state spectrum is influenced by intermolecular hydrogen bonding involving the carboxylic acid and N-H groups.

Table 3: Key IR Absorption Bands for **Indole-2-carboxylic Acid**

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3350	N-H stretch (intermolecular H-bond)
2500-3300 (broad)	O-H stretch (carboxylic acid dimer)
~1680	C=O stretch (carboxylic acid dimer)
1400-1600	Aromatic C=C stretching vibrations

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for **Indole-2-carboxylic Acid**[\[1\]](#)

m/z Value	Assignment	Relative Intensity (%)
161	[M] ⁺ (Molecular Ion)	69.1
143	[M - H ₂ O] ⁺	100.0
115	[M - H ₂ O - CO] ⁺ or [C ₈ H ₅ N] ⁺	88.3
89	[C ₇ H ₅] ⁺	28.0
63	[C ₅ H ₃] ⁺	15.5

Experimental Protocols

The following sections detail the general methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of **indole-2-carboxylic acid** (approximately 0.037 g) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO- d_6)^[1]. Tetramethylsilane (TMS) is used as an internal standard. The ^1H and ^{13}C NMR spectra are recorded on a 400 MHz spectrometer, such as a Bruker or JEOL instrument.

Infrared (IR) Spectroscopy

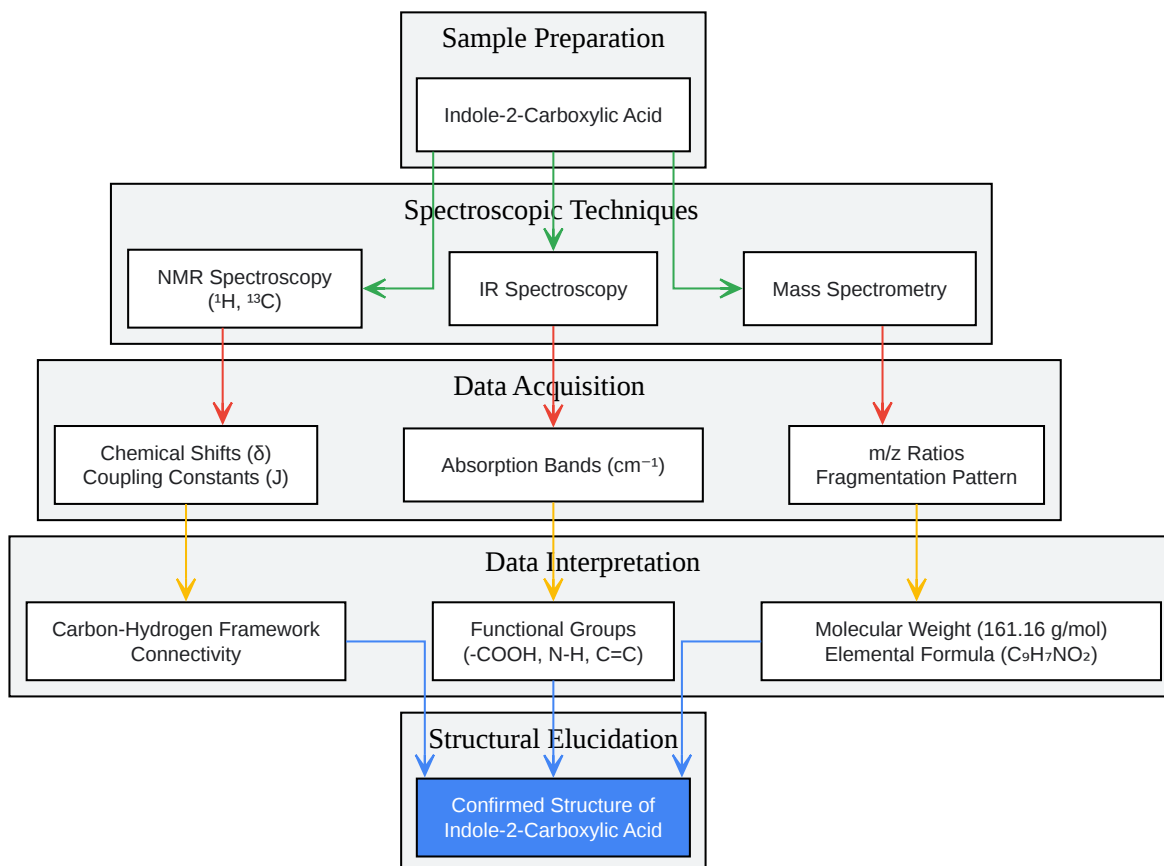
For solid-state analysis, the Attenuated Total Reflectance (ATR) technique is commonly employed using an FT-IR spectrometer, such as a Bruker Tensor 27. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. Alternatively, a gas-phase spectrum can be obtained from a NIST/EPA database.

Mass Spectrometry

Electron Ionization (EI) mass spectra are obtained using a direct insertion probe. The instrument parameters are typically set as follows: source temperature at 180-250°C, sample temperature at 140-250°C, and an ionization energy of 70-75 eV^[1].

Visualization of Analytical Workflow

The logical flow for the spectroscopic analysis and structural elucidation of a compound like **indole-2-carboxylic acid** is depicted in the following diagram.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Indole-2-carboxylic acid(1477-50-5) ^{13}C NMR [m.chemicalbook.com]

- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of Indole-2-Carboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555154#indole-2-carboxylic-acid-spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com